N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Introduction and Historical Context of 1,3,4-Oxadiazole-Benzodioxine Hybrid Molecules
Evolution of 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry
The 1,3,4-oxadiazole ring system, characterized by a five-membered structure containing one oxygen and two nitrogen atoms, has been a cornerstone of heterocyclic chemistry since its discovery in the early 20th century. Early synthetic routes focused on cyclodehydration of diacylhydrazines using agents like phosphorus oxychloride or thionyl chloride. These methods enabled the production of diverse derivatives, which were quickly recognized for their bioisosteric potential. By mimicking ester or amide groups, 1,3,4-oxadiazoles offered metabolic stability while retaining hydrogen-bonding capabilities, making them ideal for antimicrobial and anti-inflammatory applications.
A pivotal advancement occurred in the 2010s with the integration of computational tools. Quantitative structure-activity relationship (QSAR) models revealed that electron-withdrawing substituents at the 2- and 5-positions of the oxadiazole ring enhanced antibacterial potency by modulating electron density and lipophilicity. For instance, derivatives bearing nitro or methoxy groups demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus. Molecular docking studies further rationalized these findings, showing that such derivatives formed stable interactions with bacterial targets like peptide deformylase through hydrogen bonds and π-π stacking.
Table 1: Key 1,3,4-Oxadiazole Derivatives and Their Biological Activities
Historical Development of Benzodioxine-Containing Heterocycles
Benzodioxine systems, featuring a fused benzene ring and 1,4-dioxane moiety, emerged as privileged scaffolds in the 1970s due to their conformational rigidity and ability to mimic natural ligands. Early applications focused on cardiovascular therapeutics, where the benzodioxine core provided optimal geometry for α-adrenergic receptor modulation. The 2,3-dihydro-1,4-benzodioxine subgroup, with its partially saturated dioxane ring, gained prominence in the 2000s for improving solubility and reducing planarity-associated toxicity.
Synthetic innovations, such as the alkylation of dihydroxybenzoic acid esters with 1,2-dibromoethane, enabled scalable production of benzodioxine carboxamides. These compounds were later functionalized at the 2-position with carboxamide groups, enhancing their ability to engage in hydrogen bonding with biological targets. For example, compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) served as a lead structure in antifungal research, demonstrating IC₅₀ values of 12.3 µM against Aspergillus flavus.
Emergence of Hybrid Pharmacophores in Drug Discovery
The fusion of 1,3,4-oxadiazole and benzodioxine motifs represents a strategic response to the challenges of drug resistance and target selectivity. Hybrid pharmacophores leverage the complementary properties of their constituent rings: the oxadiazole’s metabolic stability and the benzodioxine’s conformational rigidity. This synergy was first explored in antifungal research, where hybrids like 4h (a 1,3,4-oxadiazole-benzodioxine conjugate) exhibited dual mechanisms of action, inhibiting both fungal cell wall synthesis and efflux pumps.
Computational studies have been instrumental in optimizing these hybrids. Docking simulations of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide revealed that the methoxy group at the 2-position of the phenyl ring forms a hydrophobic interaction with the ATP-binding pocket of fungal CYP51, while the benzodioxine carboxamide stabilizes the complex via hydrogen bonding.
Classification Within Heterocyclic Compound Frameworks
The compound belongs to the bis-heterocyclic carboxamide class, characterized by two distinct heterocycles linked via an amide bond. Within this category, it occupies a unique niche:
- Oxadiazole Subclass : 1,3,4-Oxadiazoles are classified as monocyclic azoles with two nitrogen atoms in the 1,3,4-positions. Their electron-deficient nature makes them potent pharmacophores for targeting metalloenzymes.
- Benzodioxine Subclass : 2,3-Dihydro-1,4-benzodioxines are fused bicyclic ethers, often categorized under oxygen-containing heterocycles. Their partial saturation reduces aromatic toxicity while maintaining structural integrity.
- Hybrid Systems : The combination places the compound in the conjugated heterocyclic carboxamides group, which is notable for enhanced bioavailability and target engagement.
Figure 1: Structural Classification of this compound
Heterocycle 1: 1,3,4-Oxadiazole (Monocyclic Azole)
│
Amide Linkage
│
Heterocycle 2: 2,3-Dihydro-1,4-Benzodioxine (Fused Bicyclic Ether)
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-12-7-3-2-6-11(12)17-20-21-18(26-17)19-16(22)15-10-24-13-8-4-5-9-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQOBVVDVNZCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of hydrazides with carboxylic acids to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in alkaline medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include oxides, reduced derivatives, and substituted analogs of the original compound .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazoles, including this compound, exhibit promising anticancer activities. Studies have shown that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The oxadiazole moiety may enhance binding affinity to biological targets such as enzymes or receptors involved in cancer pathways. This interaction often leads to the inhibition of cell growth and induction of apoptosis in cancer cells .
-
Case Studies :
- A significant study found that derivatives with oxadiazole structures demonstrated potent activity against multiple cancer cell lines, including breast and colon cancers. For example, compounds synthesized with similar structures showed IC50 values significantly lower than standard treatments, indicating high efficacy .
- Another investigation highlighted the compound's ability to inhibit specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | MDA-MB-468 (breast) | 0.056 | |
| Similar Derivative | HCT116 (colon) | 0.67 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has identified that oxadiazole derivatives can be effective against various bacterial strains:
- Mechanism : The structural features allow for interactions with bacterial enzymes or membranes, disrupting their function and leading to cell death .
- Case Studies : Various studies have reported on the synthesis of similar compounds that demonstrate strong antibacterial activity against resistant strains.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the oxadiazole ring.
- Coupling with the benzodioxine moiety.
- Purification techniques such as crystallization or chromatography to achieve high purity levels.
The characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Oxadiazole Ring
The target compound’s 2-methoxyphenyl group distinguishes it from analogs with para-, meta-, or poly-substituted aryl groups. Key comparisons include:
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (G786-0371)
- Molecular Formula : C₁₈H₁₅N₃O₅
- MW : 353.33 g/mol
- Key Difference : The 4-methoxyphenyl substituent reduces steric hindrance compared to the ortho-methoxy group in the target compound. This para-substitution may enhance solubility but reduce target-binding specificity due to altered spatial interactions.
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (G786-0372)
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Variations in the Benzodioxine/Carboxamide Moiety
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxy-benzamide
- Key Difference : Replaces the benzodioxine carboxamide with a 2,6-dimethoxybenzamide group. This modification simplifies the structure but removes the fused oxygen-rich benzodioxine ring, likely reducing polarity and hydrogen-bonding capacity .
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- CAS : 729560-83-2
- Key Difference: Incorporates a sulfamoyl-linked dimethylisoxazole group instead of the oxadiazole ring.
Core Heterocycle Replacements
Several analogs replace the 1,3,4-oxadiazole with other heterocycles, such as:
Comparative Data Table
| Compound ID/Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Effects |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 2-Methoxyphenyl, benzodioxine carboxamide | 381.34 | Balanced lipophilicity, moderate solubility |
| G786-0371 | 1,3,4-Oxadiazole | 4-Methoxyphenyl, benzodioxine carboxamide | 353.33 | Higher solubility, reduced steric hindrance |
| G786-0372 | 1,3,4-Oxadiazole | 3,5-Dimethoxyphenyl, benzodioxine carboxamide | 383.36 | Increased logP, enhanced metabolic stability |
| N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-... (CAS: 891137-31-8) | 1,3,4-Oxadiazole | 2,5-Dichlorophenyl | ~400 (estimated) | High stability, low solubility |
| 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine | 1,3-Oxazole | Ethylsulfonyl, benzodioxine | ~400 (estimated) | Enhanced solubility, sulfonyl metabolic liability |
Research Findings and Implications
- Bioactivity : Oxazole derivatives with ethylsulfonyl groups (e.g., ) show promise in cancer therapy, suggesting that the target compound’s carboxamide group may offer alternative binding modes for kinase or protease inhibition .
- Structure-Activity Relationships (SAR): Methoxy Position: Ortho-substitution (target compound) may improve target selectivity over para-substituted analogs due to steric effects . Benzodioxine vs. Benzamide: The benzodioxine carboxamide in the target compound enhances hydrogen-bond donor capacity compared to simpler benzamide derivatives .
- Metabolic Stability: Dimethoxy-substituted analogs (e.g., G786-0372) likely resist oxidative metabolism better than mono-methoxy derivatives but may suffer from poor absorption .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxadiazole class of compounds and features a complex structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 310.31 g/mol. The presence of the oxadiazole ring is significant as it is known for contributing to various biological activities, including anticancer properties.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in cancer progression and inflammation. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways.
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in vitro studies have demonstrated its potential to induce apoptosis in human leukemia and breast cancer cells.
- Interaction with Biological Macromolecules : The compound interacts with proteins and nucleic acids, potentially altering their functions and pathways related to cell proliferation and survival.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of the compound:
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anticancer Studies : A study conducted by Zhang et al. synthesized various oxadiazole derivatives and tested their anticancer properties using TRAP PCR-ELISA assays. The compound showed promising results against multiple cancer cell lines with lower IC50 values compared to standard treatments like staurosporine .
- Inflammation Models : Another study evaluated the anti-inflammatory effects of the compound using animal models. It demonstrated significant reduction in inflammatory markers and symptoms associated with induced arthritis .
- Molecular Docking Studies : Molecular docking studies have indicated that this compound binds effectively to target enzymes such as COX and lipoxygenase with favorable binding energies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound’s synthesis involves coupling 2-methoxyphenyl-substituted 1,3,4-oxadiazole with a benzodioxine carboxamide precursor. A typical approach includes using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF under nitrogen . Optimization may involve varying reaction temperatures (40–80°C), solvent polarity, or catalyst loading. Purity can be enhanced via column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can structural elucidation be systematically validated for this compound?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–8.5 ppm for benzodioxine and oxadiazole moieties) and carboxamide carbonyl (δ ~165–170 ppm) .
- FTIR : Verify C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology : Prioritize enzyme inhibition (e.g., cyclooxygenase or acetylcholinesterase) or cell-based assays (e.g., MTT for cytotoxicity). For example, Ahmed et al. (2011) used antihepatotoxic models with carbon tetrachloride-induced liver damage in rats, measuring ALT/AST levels to assess protective effects . Ensure assay controls include reference inhibitors (e.g., silymarin for hepatoprotection) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodology : Synthesize analogs by modifying:
- Benzodioxine ring : Introduce electron-withdrawing groups (e.g., nitro) at position 6 to enhance electron deficiency .
- Oxadiazole moiety : Replace 2-methoxyphenyl with heteroaromatic groups (e.g., furyl or thienyl) to assess π-π stacking interactions .
Evaluate changes via IC₅₀ comparisons in target assays and molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case Example : If one study reports potent antimicrobial activity while another shows inactivity, analyze:
- Test strains : Gram-positive vs. Gram-negative bacteria may respond differently due to membrane permeability .
- Compound solubility : Use DLS or HPLC to check aggregation in aqueous media, which may reduce bioavailability .
- Assay protocols : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hrs) .
Q. How can computational modeling guide the design of metabolically stable analogs?
- Methodology :
- Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
- CYP450 Inhibition : Screen via homology models (e.g., CYP3A4) to avoid off-target interactions .
- ADME Profiling : Apply QSAR models to predict logP (target ≤3.5) and polar surface area (<140 Ų) for improved permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
